1-Isopropyl-1H-indole-3,5,6-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

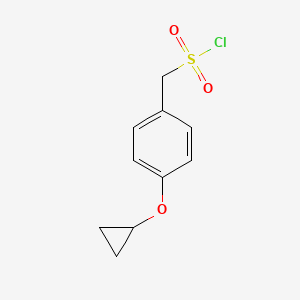

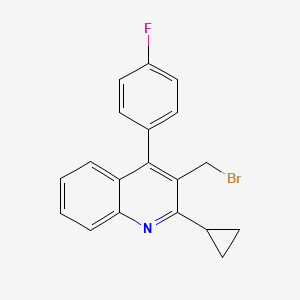

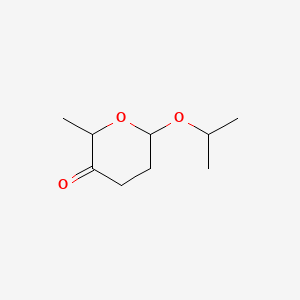

“1-Isopropyl-1H-indole-3,5,6-triol” is a chemical compound with the molecular formula C11H13NO3 . It is not intended for human or veterinary use and is available for research purposes.

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Chemical Reactions Analysis

Indole derivatives, including “this compound”, show various biologically vital properties . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C11H13NO3 and an average mass of 209.242 Da .

Scientific Research Applications

Analytical Challenges in Forensic Analysis

1-Isopropyl-1H-indole-3,5,6-triol, due to its structural similarity with substances like 5-(2-Aminopropyl)indole (5-IT) and 3-(2-aminopropyl)indole (α-methyltryptamine, AMT), presents a significant analytical challenge in forensic toxicology. The differentiation between these isomers is crucial for accurate identification in forensic samples, which is particularly difficult when reference materials are not available. This issue underscores the importance of developing sophisticated analytical methods for the precise identification of such compounds, which are often involved in legal and clinical toxicology cases. Advanced techniques, including mass spectrometry and UV spectroscopy, have been employed to distinguish between these substances effectively (Elliott et al., 2013).

Structural Characterization and Crystal Analysis

The compound has also been a focus in the study of intermolecular interactions within crystal structures. Research into similar indole derivatives has provided insights into the atomic interactions and the stabilization effects within their crystal lattice. Such studies are fundamental for understanding the chemical and physical properties of these compounds, which can influence their biological activity and solubility. Advanced techniques like X-ray crystallography, NMR, and DFT analyses offer comprehensive insights into the molecular and electronic structures of indole derivatives, facilitating the design and synthesis of new compounds with desired properties (Barakat et al., 2017).

Synthesis and Chemical Transformation

Research into the synthesis and functionalization of indole derivatives, including this compound, has been a key area of interest. The development of novel synthetic routes and functionalization techniques for indole compounds is crucial for expanding their application in pharmaceuticals and materials science. These studies not only contribute to the field of organic synthesis but also provide valuable methodologies for the creation of indole-based compounds with potential biological activities. Investigations into catalyst-free conditions, green chemistry approaches, and novel reaction mechanisms are part of this research endeavor, aiming at more efficient, sustainable, and versatile synthesis strategies (Chen et al., 2014).

Biological Activity and Pharmaceutical Applications

Indole derivatives, including this compound, are studied for their potential biological and pharmaceutical applications. The indole moiety is a common structural feature in many natural products and pharmaceuticals, known for a wide range of biological activities. Research in this area focuses on synthesizing novel indole derivatives and evaluating their biological activities, such as antimicrobial, anti-inflammatory, and neuroprotective effects. These studies are crucial for the discovery and development of new drugs and therapeutic agents based on the indole scaffold (Rathod et al., 2008).

Mechanism of Action

Target of Action

1-Isopropyl-1H-indole-3,5,6-triol, also known as 1-propan-2-ylindole-3,5,6-triol, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment in various biological applications . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Indole derivatives are known to exhibit a broad spectrum of biological activities . .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .

Properties

IUPAC Name |

1-propan-2-ylindole-3,5,6-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRIJODCJMPIOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

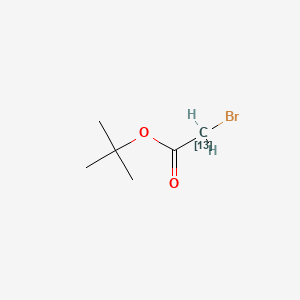

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)

![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)